molecular formula C14H22BNO2 B1459006 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine CAS No. 1260955-10-9

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine

Cat. No. B1459006
CAS RN: 1260955-10-9
M. Wt: 247.14 g/mol
InChI Key: WOWCIGGGXSUZIG-UHFFFAOYSA-N
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Description

“1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine” is a derivative of boric acid . It is a significant reaction intermediate in organic synthesis reactions and has many applications in carbon-carbon coupling and carbon heterocoupling reactions . It has good biological activity and pharmacological effects, and has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .


Synthesis Analysis

The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The boronic acid pinacol ester functional groups are ideal for Suzuki cross-coupling reaction to extend the size of the structure .


Molecular Structure Analysis

The molecular structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

The boronic acid pinacol ester functional groups are ideal for Suzuki cross-coupling reaction to extend the size of the structure . The compound has been used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It has also been used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.07 . It has a density of 0.99±0.1 g/cm3 (Predicted), a melting point of 27-31°C (lit.), and a boiling point of 130°C/20mmHg (lit.) . Its vapor pressure is 0.00586mmHg at 25°C, and its refractive index is 1.49 .

Scientific Research Applications

Synthesis and Characterization

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine serves as a precursor in the synthesis of complex boric acid ester intermediates, highlighting its utility in organic synthesis and material science. Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, showcasing the compound's role in producing materials with specific crystal structures and physicochemical properties. Their study involved a three-step substitution reaction, confirmed by FTIR, NMR, and mass spectrometry, with structures further analyzed by X-ray diffraction and DFT studies (Huang et al., 2021).

Application in Hydrogen Peroxide Detection

The compound's derivatives demonstrate significant potential in detecting hydrogen peroxide vapor, a critical capability for identifying peroxide-based explosives. Fu et al. (2016) synthesized derivatives that show fast deboronation velocity in the presence of hydrogen peroxide vapor, offering a highly sensitive detection method. This application is particularly relevant for security and environmental monitoring, where rapid and sensitive detection of hazardous substances is essential (Fu et al., 2016).

Development of Fluorescence Probes

This compound is also instrumental in developing organic thin-film fluorescence probes for explosive detection, further underlining its versatility in scientific research. The creation of imine derivatives from this compound enables fast response to hydrogen peroxide vapor, a key signature of peroxide-based explosives. This research highlights the compound's adaptability in synthesizing materials with tailored properties for specific detection applications (Fu et al., 2016).

Contribution to Polymer Science

Additionally, the compound finds applications in the synthesis of well-defined star polymers, as detailed by Miura and Yoshida (2002). Their work involves the preparation of alkoxyamines based on this compound, demonstrating its utility in creating advanced polymer structures with potential applications in materials science and engineering (Miura & Yoshida, 2002).

Catalysis

Maki, Ishihara, and Yamamoto (2006) explored the compound's role as an effective catalyst in the amide condensation of carboxylic acids, showcasing its catalytic capabilities. Such applications underscore the compound's importance in facilitating chemical reactions, particularly in synthesizing pharmaceuticals and other organic compounds (Maki et al., 2006).

Mechanism of Action

The compound allows reversible radical redox reactions to occur through charge/discharge . It is one of the important nucleophiles in the Suzuki reaction and has a wide range of applications .

Future Directions

The compound has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . It is also used in the Suzuki reaction, which has a wide range of applications . Therefore, it is expected to have a broad application prospect in the future.

properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2/c1-10(16)11-6-8-12(9-7-11)15-17-13(2,3)14(4,5)18-15/h6-10H,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWCIGGGXSUZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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